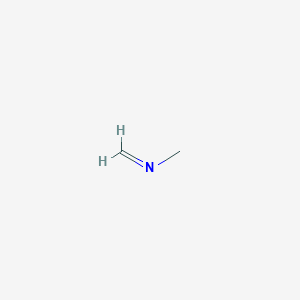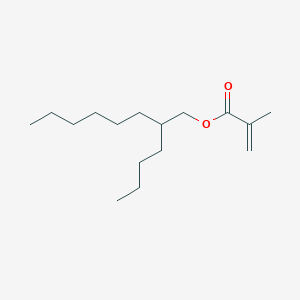
2-Butyloctyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyloctyl methacrylate (BOMA) is a monomer that belongs to the family of methacrylate esters. It is widely used in the polymer industry due to its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents. BOMA is a colorless liquid with a molecular weight of 326.49 g/mol and a boiling point of 300°C.
Aplicaciones Científicas De Investigación
2-Butyloctyl methacrylate has various scientific research applications, including its use in the synthesis of polymers, coatings, adhesives, and sealants. 2-Butyloctyl methacrylate is used as a co-monomer in the production of copolymers with other monomers such as methyl methacrylate, styrene, and acrylonitrile. These copolymers have excellent properties such as high glass transition temperature, good mechanical strength, and low water absorption. 2-Butyloctyl methacrylate is also used as a cross-linking agent in the production of thermosetting resins.
Mecanismo De Acción
2-Butyloctyl methacrylate acts as a cross-linking agent in the polymerization process. It reacts with other monomers to form covalent bonds, which results in the formation of a polymer network. The cross-linking process improves the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.
Biochemical and Physiological Effects
2-Butyloctyl methacrylate has no known biochemical and physiological effects as it is not used as a drug or a pharmaceutical agent. However, it is important to handle 2-Butyloctyl methacrylate with care as it is a flammable and toxic liquid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Butyloctyl methacrylate has several advantages in lab experiments, including its low viscosity, high molecular weight, and good solubility in organic solvents. These properties make it easy to handle and process in the laboratory. However, 2-Butyloctyl methacrylate is a toxic and flammable liquid, which requires proper handling and storage to avoid accidents.
Direcciones Futuras
There are several future directions for the research and development of 2-Butyloctyl methacrylate. One direction is the synthesis of new copolymers using 2-Butyloctyl methacrylate as a co-monomer. These copolymers can have improved properties such as higher glass transition temperature, better mechanical strength, and lower water absorption. Another direction is the use of 2-Butyloctyl methacrylate as a cross-linking agent in the production of new thermosetting resins. These resins can have improved properties such as higher thermal stability, better chemical resistance, and improved mechanical strength. Additionally, the use of 2-Butyloctyl methacrylate in the production of new coatings, adhesives, and sealants can also be explored. These materials can have improved properties such as better adhesion, higher durability, and improved weather resistance.
Conclusion
In conclusion, 2-Butyloctyl methacrylate is a versatile monomer that has various scientific research applications in the polymer industry. Its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents make it easy to handle and process in the laboratory. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Butyloctyl methacrylate have been discussed in this paper. Further research and development of 2-Butyloctyl methacrylate can lead to the production of new materials with improved properties and applications.
Métodos De Síntesis
2-Butyloctyl methacrylate can be synthesized by the esterification reaction between 2-butanol and octyl methacrylate using a catalyst such as sulfuric acid. The reaction takes place at a temperature of 100-120°C under reflux conditions. The product is then purified by distillation to obtain pure 2-Butyloctyl methacrylate.
Propiedades
Número CAS |
10097-26-4 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
2-butyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-7-9-10-12-15(11-8-6-2)13-18-16(17)14(3)4/h15H,3,5-13H2,1-2,4H3 |
Clave InChI |
VHGQXSVGGOZFAO-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCC)COC(=O)C(=C)C |
SMILES canónico |
CCCCCCC(CCCC)COC(=O)C(=C)C |
Otros números CAS |
10097-26-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



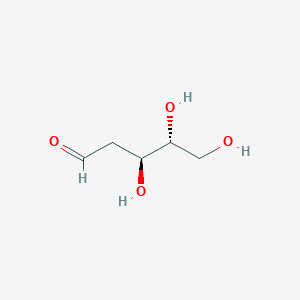


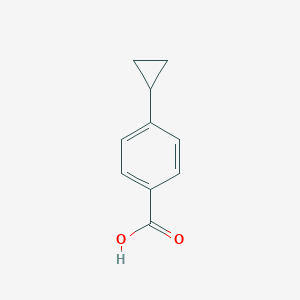
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
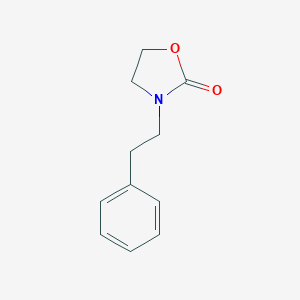




![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)

